molecular formula C15H16ClN3O2S B2572914 4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 2094151-01-4

4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No. B2572914
CAS RN: 2094151-01-4
M. Wt: 337.82
InChI Key: MKZFNLNTIDZTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” is an organic compound with a molecular weight of 262.72 . It is a highly polar compound with a low melting point. It has potential implications in various fields of research and industry, particularly in drug discovery and chemical biology.


Synthesis Analysis

The synthesis of “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” can be achieved from Morpholine and 2-Chloropyridine-3-sulfonyl chloride .


Molecular Structure Analysis

The molecular formula of “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” is C9H11ClN2O3S . The Inchi Code is 1S/C9H11ClN2O3S/c10-9-8 (2-1-3-11-9)16 (13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 .


Physical And Chemical Properties Analysis

The compound “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” has a molecular weight of 262.72 . It is a highly polar compound with a low melting point. The storage temperature is 28°C .

Safety And Hazards

For safety and hazards, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-18-9-10-19(11-12-5-2-3-6-13(12)18)22(20,21)14-7-4-8-17-15(14)16/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZFNLNTIDZTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.